![molecular formula C13H17NO3 B2359152 4-[(2,2-二甲基丙酰胺)甲基]苯甲酸 CAS No. 1016734-17-0](/img/structure/B2359152.png)
4-[(2,2-二甲基丙酰胺)甲基]苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,2-Dimethylpropanamido)methyl]benzoic acid is an organic compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a 2,2-dimethylpropanamido group at the para position. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
科学研究应用
4-[(2,2-Dimethylpropanamido)methyl]benzoic acid is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2-Dimethylpropanamido)methyl]benzoic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with 2,2-dimethylpropanamide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of 4-[(2,2-Dimethylpropanamido)methyl]benzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications .
化学反应分析
Types of Reactions
4-[(2,2-Dimethylpropanamido)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Carboxylate salts.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
作用机制
The mechanism of action of 4-[(2,2-Dimethylpropanamido)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
- 4-[(2,2-Dimethylpropanamido)methyl]phenol
- 4-[(2,2-Dimethylpropanamido)methyl]aniline
- 4-[(2,2-Dimethylpropanamido)methyl]benzamide
Uniqueness
4-[(2,2-Dimethylpropanamido)methyl]benzoic acid is unique due to its specific structural features, which confer distinct chemical and physical properties. The presence of the 2,2-dimethylpropanamido group at the para position of the benzoic acid moiety enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
4-[(2,2-dimethylpropanoylamino)methyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)12(17)14-8-9-4-6-10(7-5-9)11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCDDEYQCCNMGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC=C(C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
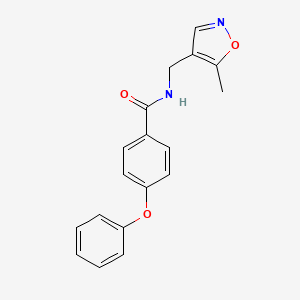
![methyl 2-(1,6,7-trimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2359071.png)
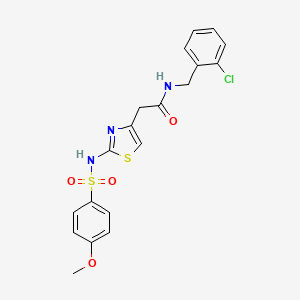

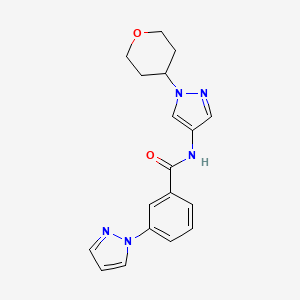
![1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2359079.png)
![N-(3-(5-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2359080.png)
![4-Cyclohexyl-3-(2-methoxyphenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxothiomorpholine-2-carboxamide](/img/structure/B2359082.png)
![N-(2,4-dimethylphenyl)-2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2359083.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2359084.png)
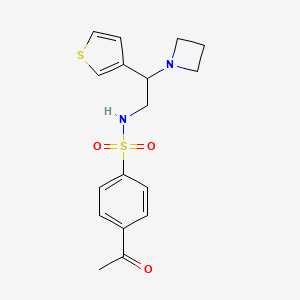
![3-[3-(3-bromophenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one](/img/structure/B2359086.png)
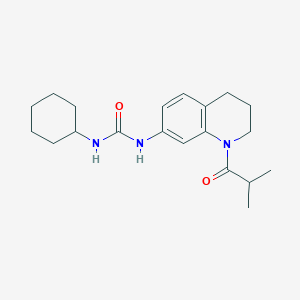
![2-[(3S,4S)-4-(Carboxymethyl)pyrrolidin-3-yl]acetic acid;hydrochloride](/img/structure/B2359092.png)
